7-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one
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Overview
Description
7-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Nitration: Introduction of the nitro group into the aromatic ring.
Cyclization: Formation of the quinazolinone core through cyclization reactions.
Substitution: Introduction of phenyl and pyridinyl groups via substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 7-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The nitro group and quinazolinone core are often key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Nitroaromatics: Compounds with nitro groups attached to aromatic rings.
Uniqueness
7-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives or nitroaromatics.
Properties
CAS No. |
61524-44-5 |
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Molecular Formula |
C19H12N4O3 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
7-nitro-3-phenyl-2-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H12N4O3/c24-19-15-10-9-14(23(25)26)12-17(15)21-18(16-8-4-5-11-20-16)22(19)13-6-2-1-3-7-13/h1-12H |
InChI Key |
KADFJGDWODQBEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=N4 |
Origin of Product |
United States |
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